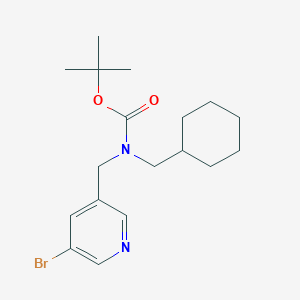

Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate

Description

Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate is a brominated pyridine derivative featuring a carbamate-protected amine group. This compound is structurally characterized by a tert-butyl carbamate group attached to a methylene bridge linked to a 5-bromopyridin-3-yl moiety and a cyclohexylmethyl substituent. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by the use of tert-butyl carbamate intermediates in cross-coupling protocols with bromopyridinyl precursors . The bromine atom at the 5-position of the pyridine ring enhances its utility as a synthetic intermediate for further functionalization, such as Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, common in medicinal chemistry and materials science.

Properties

IUPAC Name |

tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(cyclohexylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21(12-14-7-5-4-6-8-14)13-15-9-16(19)11-20-10-15/h9-11,14H,4-8,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOYAWKIHWMDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCCCC1)CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 5-Bromo-3-(aminomethyl)pyridine

A foundational step involves protecting the primary amine of 5-bromo-3-(aminomethyl)pyridine. In a representative procedure, 5-bromo-3-(aminomethyl)pyridine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the mixture is stirred at reflux for 3–6 hours. Workup includes quenching with aqueous potassium carbonate, extraction with ethyl acetate, and silica gel chromatography to isolate the Boc-protected intermediate. Yields typically range from 50–76%, contingent on solvent choice and stoichiometric ratios.

Table 1: Optimization of Boc Protection Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMAP | THF | Reflux | 3 | 50.7 |

| LiHMDS | THF | 0°C → RT | 2 | 62.0 |

| K₂CO₃ | THF/MeOH | Reflux | 3 | 76.0 |

Bromination of Pyridine Precursors

Introducing bromine at the 5-position of the pyridine ring often precedes Boc protection. Electrophilic bromination using bromine or N-bromosuccinimide (NBS) in acidic media is common. For example, 3-(aminomethyl)pyridine is treated with NBS (1.1 equiv) in acetic acid at 60°C for 12 hours, yielding 5-bromo-3-(aminomethyl)pyridine. Alternative methods employ directed ortho-metalation (DoM) strategies, where a lithiated intermediate is quenched with a bromine source.

Directed ortho-Metalation (DoM)

In a protocol adapted from nicotinic acid derivatives, 3-(aminomethyl)pyridine undergoes lithiation at -78°C using n-butyllithium (2.5 equiv) in THF. Subsequent addition of 1,2-dibromotetrafluoroethane (DBTFE) provides 5-bromo-3-(aminomethyl)pyridine in 65–70% yield. This method offers regioselectivity but requires stringent temperature control.

Multi-Step Synthesis from 2-Bromonicotinic Acid

A convergent route begins with 2-bromonicotinic acid, which undergoes Curtius rearrangement to install the Boc group, followed by functional group interconversions.

Step 1:

2-Bromonicotinic acid (1.0 equiv) is treated with diphenylphosphoryl azide (DPPA, 1.05 equiv) and triethylamine (1.1 equiv) in tert-butanol at 80°C for 3 hours, yielding tert-butyl (2-bromopyridin-3-yl)carbamate in 76–99% yield.

Step 2:

Lithium-halogen exchange at -78°C with n-BuLi (2.2 equiv) and quenching with DMF introduces a formyl group at the 5-position. Reduction with sodium borohydride provides the hydroxymethyl intermediate, which is subsequently brominated using PBr₃.

Step 3:

Alkylation with cyclohexylmethyl bromide under SN2 conditions completes the synthesis.

Challenges and Optimization Considerations

-

Regioselectivity in Bromination: Achieving exclusive 5-bromination on the pyridine ring remains challenging. Mixtures of 3- and 5-bromo isomers may require tedious chromatographic separation.

-

Steric Hindrance in Alkylation: Bulky cyclohexylmethyl groups impede nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Boc Deprotection Risks: Acidic workup conditions may prematurely remove the Boc group; neutral pH buffers are recommended during extractions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are typical conditions for hydrolysis.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Oxidized pyridine compounds.

Reduction: Reduced pyridine derivatives.

Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate is in the development of anticancer agents. Research indicates that derivatives of bromopyridine compounds exhibit significant activity against various cancer cell lines. For instance, a study highlighted the synthesis of isoindoline inhibitors using this compound, demonstrating its potential in targeting specific cancer pathways .

Case Study: ROR-gamma Inhibitors

In a patent study, tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate was utilized as a precursor for synthesizing ROR-gamma inhibitors, which are crucial in modulating immune responses and have implications in treating autoimmune diseases . The compound's ability to modify biological pathways makes it a candidate for further pharmaceutical development.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. Its structure allows for various functional group modifications, enabling the creation of complex molecules with diverse functionalities. For example, it has been used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles .

Table 1: Synthesis Applications

Material Science

Polymer Chemistry

this compound has potential applications in polymer chemistry due to its ability to act as a functional monomer. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Functionalized Polymers

Research has explored the use of this compound in creating functionalized polymers that exhibit improved drug delivery properties. By modifying polymer backbones with this compound, researchers have achieved materials that can respond to environmental stimuli, enhancing their efficacy in biomedical applications .

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate

- Structure : Features an additional chlorine atom at the 6-position of the pyridine ring.

- Impact: The chlorine increases molecular weight (292.22 g/mol vs. This derivative is used in synthesizing kinase inhibitors .

- Synthesis : Achieved via halogenation of the pyridine core, with yields dependent on reaction conditions .

Tert-butyl ((4-(1-cyclopropylethoxy)pyridin-3-yl)methyl)(methyl)carbamate

- Structure : Replaces the cyclohexylmethyl group with a methyl group and introduces a 1-cyclopropylethoxy substituent at the pyridine’s 4-position.

- Impact : The cyclopropylethoxy group introduces steric hindrance and modulates lipophilicity (logP ~2.5 vs. ~3.2 for the target compound). This derivative exhibits >10:1 regioselectivity in coupling reactions, attributed to the electron-donating ethoxy group .

- Yield : 61% via silica gel chromatography .

Variations in the Carbamate Side Chain

Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate

- Structure : Replaces the bromopyridinyl moiety with a 4-methoxycyclohexylamine group.

- Impact : The methoxy group enhances solubility in polar solvents (e.g., water/1,2-dimethoxyethane mixtures) and stabilizes intermediates in multi-step syntheses, such as protease inhibitors .

- Application : Used in chiral resolutions for enantioselective drug candidates .

Tert-butyl (3-hydroxypyridin-2-yl)carbamate

- Structure : Lacks the methylene bridge and cyclohexylmethyl group, with a hydroxyl group at the pyridine’s 3-position.

- Impact : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility (logP ~1.8) but reducing stability under acidic conditions. This derivative is a precursor for metal-catalyzed cross-couplings .

Key Observations :

- Electronic Effects : Bromine and chlorine atoms increase reactivity toward cross-coupling, while methoxy/cyclopropylethoxy groups enhance regioselectivity.

- Steric Effects : Cyclohexylmethyl and cyclopropylethoxy groups introduce steric bulk, influencing reaction kinetics and substrate binding in biological targets.

- Solubility : Hydroxyl and methoxy groups improve polar solubility, whereas bromine and tert-butyl carbamate enhance lipophilicity.

Biological Activity

Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 287.15 g/mol

- CAS Number : 1243698-95-4

- Purity : 97.54%

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of various carbamate derivatives, including those similar to this compound. The presence of the bromopyridine moiety is significant, as halogenated pyridines are known for their enhanced biological activities.

In Vitro Studies

-

Antibacterial Activity :

- Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

- A study reported that compounds with bulky hydrophobic groups demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5 to 25 μg/mL .

- Antifungal Activity :

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of carbamate derivatives. The following factors are pivotal:

- Halogen Substitution : The presence of bromine in the pyridine ring significantly enhances the compound's interaction with biological targets, potentially increasing its potency.

- Hydrophobic Groups : The incorporation of hydrophobic groups has been correlated with improved membrane permeability and increased antimicrobial activity .

Case Studies

Several case studies illustrate the biological potential of related compounds:

- Benzimidazole Derivatives : Research indicates that similar compounds exhibit strong antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), highlighting the importance of structural modifications in developing effective antibiotics .

- Antiprotozoal Activity : Some derivatives were tested for their efficacy against protozoan parasites, showing promising results in inhibiting growth at specific concentrations, which could be beneficial in treating diseases like Chagas disease .

Q & A

Q. What safety protocols are critical during large-scale synthesis?

- Methodological Answer : Follow SDS guidelines ():

- PPE : Nitrile gloves, safety goggles, and respirators (N95) for particulate control.

- Waste Management : Neutralize acidic/basic byproducts before disposal.

- Ventilation : Use fume hoods with >0.5 m/s face velocity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.